1-Phenylurazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-7-9-8(13)11(10-7)6-4-2-1-3-5-6/h1-5H,(H2,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYLHMAYBQLBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219576 | |

| Record name | 1,2,4-Triazolidine-3,5-dione, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6942-46-7 | |

| Record name | 1,2,4-Triazolidine-3,5-dione, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006942467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6942-46-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6942-46-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Triazolidine-3,5-dione, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1,2,4-triazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure of 1-Phenylurazole

Abstract

This technical guide provides an in-depth exploration of the molecular structure, properties, and scientific context of 1-Phenylurazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the compound's chemical nature. We will dissect its core structure, clarify existing isomeric ambiguities with the closely related 4-Phenylurazole, and detail the physicochemical and spectroscopic characteristics that arise from its unique architecture. Furthermore, this guide presents an overview of its synthesis, reactivity, and key applications, grounded in authoritative scientific literature to ensure accuracy and trustworthiness.

Introduction: The Phenylurazole Scaffold

Urazoles are a class of five-membered heterocyclic compounds built upon the 1,2,4-triazolidine-3,5-dione core. This scaffold is of significant interest in medicinal and materials chemistry due to its rigid structure, capacity for hydrogen bonding, and versatile reactivity. When a phenyl group is appended to this core, the resulting phenylurazole structure gains aromatic properties that modulate its solubility, stability, and intermolecular interactions.

A critical point of clarification is the existence of two primary isomers, which differ by the attachment point of the phenyl ring. The term "phenylurazole" can be ambiguous without a specific locant number. This guide will focus on This compound (CAS 6942-46-7) , where the phenyl group is attached to the N1 position. For completeness and to prevent experimental confusion, we will draw comparisons to its common isomer, 4-Phenylurazole (CAS 15988-11-1) . Understanding the structural distinctions between these isomers is paramount, as it directly influences their chemical behavior and potential applications.

Molecular Structure and Isomerism

The Core Architecture: this compound

The formal IUPAC name for this compound is 1-Phenyl-1,2,4-triazolidine-3,5-dione . Its structure consists of a planar, five-membered triazolidine ring containing three nitrogen and two carbon atoms. Two of the ring carbons are carbonyl carbons (C=O), and the phenyl group is covalently bonded to the N1 nitrogen atom.[1] The remaining two nitrogen atoms (N2 and N4) are secondary amines, each bearing a hydrogen atom.

The key structural features are:

-

Molecular Formula: C₈H₇N₃O₂[1]

-

Aromatic System: A phenyl ring attached to the heterocyclic core.

-

Heterocyclic Core: A 1,2,4-triazolidine-3,5-dione ring.

-

Functional Groups: Two amide (lactam) groups within the ring and two acidic N-H protons.

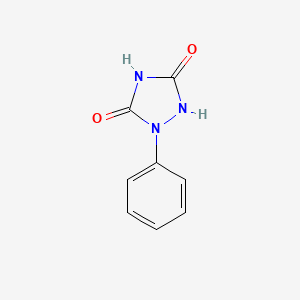

Figure 1: 2D structure of this compound.

The Isomeric Counterpart: 4-Phenylurazole

The most common and commercially available isomer is 4-Phenylurazole (4-Phenyl-1,2,4-triazolidine-3,5-dione) .[2][3] In this configuration, the phenyl group is attached to the N4 atom, which is positioned between the two carbonyl groups. This seemingly minor change has significant structural and chemical consequences. The molecule possesses a higher degree of symmetry (a C2 axis) compared to the 1-phenyl isomer.

Figure 2: 2D structure of 4-Phenylurazole.

The distinction is crucial in synthetic chemistry. For instance, the two N-H protons in 4-Phenylurazole (at N1 and N2) are chemically equivalent due to symmetry, whereas in this compound, the N2-H and N4-H protons are in distinct chemical environments. This directly impacts their spectroscopic signatures and site-specific reactivity.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are dictated by its molecular structure. It is typically a white to off-white crystalline solid.[4]

Comparative Physicochemical Properties

| Property | This compound | 4-Phenylurazole | Source(s) |

| CAS Number | 6942-46-7 | 15988-11-1 | [1][2] |

| Molecular Formula | C₈H₇N₃O₂ | C₈H₇N₃O₂ | [1][2] |

| Molecular Weight | 177.16 g/mol | 177.16 g/mol | [1][3] |

| Melting Point | Not specified | 207 - 211 °C | [3] |

| Appearance | White to off-white solid | White to almost white powder | [3][4] |

| H-Bond Donors | 2 | 2 | [1][2] |

| H-Bond Acceptors | 2 | 2 | [1][2] |

| Topological Polar Surface Area | 61.4 Ų | 61.4 Ų | [1][2] |

| Solubility | Moderately soluble in organic solvents | Soluble in ethanol, insoluble in ether | [4][5] |

Spectroscopic Characterization

-

¹H NMR: The spectrum of this compound would be characterized by two distinct signals for the N-H protons due to their different chemical environments. The phenyl group would produce a complex multiplet in the aromatic region (approx. 7.0-8.0 ppm). In contrast, 4-Phenylurazole would show a single, integrated signal for its two equivalent N-H protons.[6]

-

¹³C NMR: The spectrum would show eight distinct signals: six for the phenyl ring carbons (one substituted, five protonated) and two for the non-equivalent carbonyl carbons in the urazole ring.

-

Infrared (IR) Spectroscopy: Key absorptions would include N-H stretching bands (typically broad, around 3100-3300 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and strong C=O stretching bands for the two amide carbonyl groups (around 1680-1750 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 177. Key fragmentation patterns would likely involve the loss of isocyanic acid (HNCO) or cleavage of the phenyl group.[2][7]

Synthesis and Reactivity

Synthetic Pathways

The synthesis of phenylurazoles can be achieved through several routes. For the more common 4-Phenylurazole, a well-established method involves the reaction of phenyl isocyanate with a hydrazine derivative, followed by cyclization.[8] Another approach starts with aniline.[8]

A plausible synthesis for This compound would involve the cyclization of a 1-phenyl-substituted semicarbazide derivative. A general workflow is outlined below.

Figure 3: Generalized synthetic workflow for this compound.

Causality in Synthesis: The choice of starting materials is critical for determining the final isomeric product. To synthesize this compound, one must start with phenylhydrazine, ensuring the phenyl group is positioned to become the N1 substituent. In contrast, syntheses of 4-Phenylurazole often employ phenyl isocyanate, where the phenyl group is introduced at what will become the N4 position.[8]

Core Reactivity

The reactivity of this compound is governed by its functional groups:

-

N-H Acidity: The two N-H protons are acidic and can be removed by a base. This allows for N-alkylation or other modifications at the N2 and N4 positions.

-

Phenyl Ring Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, although the urazole ring, being electron-withdrawing, will deactivate the phenyl ring towards this type of reaction.[4]

-

Oxidation to Triazolinedione: The most significant reaction of urazoles is their oxidation to the corresponding 1,2,4-triazoline-3,5-dione (TAD). These TAD derivatives are exceptionally reactive dienophiles used in Diels-Alder reactions and "click" chemistry.[8][9] For example, 4-phenylurazole is the stable precursor to 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), one of the most powerful dienophiles known.[9][10] This transformation makes phenylurazoles valuable as stable, storable precursors to highly reactive species for organic synthesis.

Applications in Research and Drug Development

The phenylurazole scaffold is a valuable building block in several scientific domains.

-

Pharmaceutical and Agrochemical Research: The rigid heterocyclic structure is a common feature in bioactive molecules. Phenylurazole derivatives have been investigated for a range of biological activities.[3][4] For example, related 1-phenylpyrazole derivatives (a different but related heterocyclic system) have been studied as potent enzyme inhibitors.[11]

-

Organic Synthesis: As mentioned, phenylurazoles are primarily used as precursors to triazolinedione reagents. These reagents are instrumental in forming carbon-carbon and carbon-heteroatom bonds with high efficiency and stereoselectivity, including in the labeling of complex biomolecules like peptides and proteins.[9]

-

Polymer and Materials Science: The urazole structure can be incorporated into polymer backbones. The ability of the N-H groups to form strong hydrogen bonds can impart desirable thermal and mechanical properties to materials.[3][9]

Conclusion

This compound is a distinct chemical entity defined by the attachment of a phenyl group to the N1 position of a 1,2,4-triazolidine-3,5-dione ring. Its structure, which lacks the symmetry of its more common isomer, 4-Phenylurazole, results in unique spectroscopic and reactive properties. While both isomers share the same molecular formula and serve as valuable heterocyclic scaffolds, a precise understanding of the phenyl group's location is essential for predictable outcomes in synthesis, characterization, and application. The primary utility of phenylurazoles in modern research lies in their role as stable precursors to highly reactive triazolinedione species, which are powerful tools in organic synthesis, materials science, and bioconjugation chemistry. This guide serves as a foundational reference for any scientist seeking to understand and utilize the specific and nuanced structure of this compound.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 70769, 1-Phenylpyrazole." PubChem, [Link]. Accessed Jan 18, 2026.

-

Mol-Instincts. "this compound CAS 6942-46-7 wiki." Chemical Encyclopedia, [Link]. Accessed Jan 18, 2026.

-

El-Hiti, G. A., et al. "The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide." ORCA - Cardiff University, 2020, [Link]. Accessed Jan 18, 2026.

-

PubChemLite. "this compound (C8H7N3O2)." PubChemLite, [Link]. Accessed Jan 18, 2026.

-

El-Hiti, G. A., et al. "The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide-dimethylformamide (1/1) C22H10Br4N4O3S." ResearchGate, 2020, [Link]. Accessed Jan 18, 2026.

-

Finar, I. L., and Rackham, D. M. "Spectroscopic studies of some 1-phenylpyrazole derivatives." Journal of the Chemical Society B: Physical Organic, 1968, pp. 211-214, [Link]. Accessed Jan 18, 2026.

-

National Institute of Standards and Technology. "1H-Pyrazole, 1-phenyl-." NIST Chemistry WebBook, [Link]. Accessed Jan 18, 2026.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 85229, 4-Phenylurazole." PubChem, [Link]. Accessed Jan 18, 2026.

-

Ishibuchi, S., et al. "Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 11, no. 7, 2001, pp. 879-882, [Link]. Accessed Jan 18, 2026.

-

National Center for Biotechnology Information. "Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions." PubMed Central, [Link]. Accessed Jan 18, 2026.

-

Fisher Scientific. "SAFETY DATA SHEET - 4-Phenylurazole." Fisher Scientific, 2024, [Link]. Accessed Jan 18, 2026.

-

American Chemical Society. "A new method for the oxidation of 4-phenylurazole to 4-phenyltriazolinedione." Journal of Chemical Education, [Link]. Accessed Jan 18, 2026.

-

Cole-Parmer. "Material Safety Data Sheet - 4-Phenylurazole, 98+%." Cole-Parmer, [Link]. Accessed Jan 18, 2026.

-

ChemBK. "4-Phenylurazole." ChemBK, [Link]. Accessed Jan 18, 2026.

-

National Institute of Standards and Technology. "4-Phenylurazole." NIST Chemistry WebBook, [Link]. Accessed Jan 18, 2026.

-

MDPI. "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison." MDPI, 2023, [Link]. Accessed Jan 18, 2026.

-

National Center for Biotechnology Information. "Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications." PubMed Central, [Link]. Accessed Jan 18, 2026.

-

SpectraBase. "4-Phenylurazole - Optional[1H NMR] - Spectrum." SpectraBase, [Link]. Accessed Jan 18, 2026.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Phenylurazole | C8H7N3O2 | CID 85229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 6942-46-7: this compound | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. PubChemLite - this compound (C8H7N3O2) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Phenylurazole | 15988-11-1 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. keio.elsevierpure.com [keio.elsevierpure.com]

Introduction: Unveiling 1-Phenylurazole, a Versatile Heterocyclic Synthon

An In-Depth Technical Guide to 1-Phenylurazole: Properties, Synthesis, and Core Applications

This compound, systematically named 1-Phenyl-1,2,4-triazolidine-3,5-dione, is a heterocyclic organic compound featuring a five-membered urazole ring core with a phenyl group substituent.[1] While not a household name in chemistry, it holds significant value as a stable, crystalline precursor to one of the most powerful dienophiles known in organic synthesis: 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD).[2] The urazole scaffold itself is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3]

This guide provides a comprehensive technical overview of this compound for researchers and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its reactivity, and the practical considerations for its use in a laboratory setting. Our focus is on delivering field-proven insights grounded in authoritative data, establishing a self-validating system of knowledge for its effective application.

PART 1: Core Chemical Identity and Physicochemical Characteristics

A precise understanding of a compound's physical and spectroscopic properties is the bedrock of its reliable use. These characteristics not only confirm the identity and purity of a synthesized batch but also dictate its handling, storage, and behavior in reaction systems. This compound is typically a white to off-white crystalline solid.[1]

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection and reaction temperature considerations.

| Property | Value | Source(s) |

| CAS Number | 6942-46-7 | [1][4] |

| Molecular Formula | C₈H₇N₃O₂ | [1][4] |

| Molecular Weight | 177.16 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 207-209 °C | [5] |

| Topological Polar Surface Area | 61.4 Ų | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Solubility | Moderately soluble in organic solvents | [1] |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis provides an unambiguous fingerprint for this compound. A multi-technique approach (NMR, IR, and MS) is essential for rigorous structural confirmation.

-

¹H Nuclear Magnetic Resonance (NMR): In a solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring (typically in the δ 7.0-7.5 ppm region) and the N-H protons of the urazole ring. The N-H protons are acidic and their chemical shift can be broad and variable.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic absorptions. Key peaks include N-H stretching vibrations (typically broad, around 3200 cm⁻¹) and strong C=O stretching vibrations from the two carbonyl groups in the urazole ring (around 1700-1750 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight (177.16).

PART 2: Synthesis Methodologies: Pathways to a Key Intermediate

The synthesis of this compound can be approached via several routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations (e.g., avoiding isocyanates). Here, we detail two robust, field-proven protocols.

Method 1: Classical Synthesis from Phenyl Isocyanate

This traditional multi-step approach provides a reliable, albeit longer, path to high-purity this compound.[2] The logic of this pathway involves the sequential construction of the core structure before the final ring-closing cyclization.

-

Step A: Synthesis of 1-Carbethoxyhydrazine: In a well-ventilated fume hood, combine hydrazine and diethyl carbonate in a reaction vessel. This step forms the initial hydrazine precursor.

-

Step B: Formation of 4-Phenyl-1-carbethoxysemicarbazide: The 1-carbethoxyhydrazine from the previous step is carefully reacted with phenyl isocyanate. This reaction introduces the phenyl group and extends the chain, forming the acyclic semicarbazide intermediate.[2]

-

Step C: Base-Mediated Cyclization: The semicarbazide intermediate is treated with a base to induce an intramolecular cyclization, forming the stable five-membered urazole ring of this compound.[2]

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Caption: Workflow for the classical synthesis of this compound.

Method 2: Modern One-Pot Synthesis from Aniline

This streamlined approach avoids the use of hazardous phenyl isocyanate and reduces the number of intermediate isolation steps, making it more efficient and environmentally benign.[2] The causality here lies in forming a reactive intermediate in situ, which is immediately trapped to build the final heterocyclic system.

-

Step A: In Situ Carbamate Formation: In a single reaction vessel, aniline is reacted with ethyl chloroformate in the presence of a non-nucleophilic base like triethylamine. This generates a phenyl carbamate intermediate without needing to isolate it.[2]

-

Step B: Semicarbazide Conversion: Ethyl carbazate is added directly to the reaction mixture. It displaces the ethoxy group from the carbamate, converting it to the corresponding semicarbazide in the same pot.[2]

-

Step C: Thermal Cyclization: The reaction mixture is heated. The thermal energy drives the intramolecular cyclization and elimination of ethanol, directly yielding the this compound product.[2] This method is noted for its mild conditions and reduced solvent waste.[2]

-

Purification: The product is isolated and purified, typically by recrystallization.

Caption: Workflow for the modern one-pot synthesis of this compound.

PART 3: Key Reactivity: The Gateway to 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

The primary and most significant chemical transformation of this compound is its oxidation to 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). PTAD is an exceptionally reactive dienophile and enophile, known for its vibrant red color which disappears upon reaction, providing a convenient visual endpoint. The stability of this compound makes it an ideal precursor that can be stored and then converted to the highly reactive PTAD immediately before use.

Oxidation Mechanism

The oxidation involves the removal of two hydrogen atoms from the urazole ring to form a new N=N double bond, converting the saturated triazolidine ring into an unsaturated triazoline ring. This transformation is what imbues PTAD with its extreme reactivity.

Caption: Oxidation of this compound to the potent dienophile PTAD.

Experimental Protocol: Oxidation to PTAD

This protocol describes a common method for generating PTAD from this compound for immediate use in a subsequent reaction.[7]

Caution: Perform this reaction in a well-ventilated fume hood. Oxidizing agents can be hazardous.

-

Dissolution: Suspend this compound in a suitable, dry organic solvent (e.g., dichloromethane or acetone) in a reaction flask equipped with a magnetic stirrer.

-

Cooling: Cool the suspension in an ice bath (0 °C). This is critical to control the exothermicity of the oxidation and maintain the stability of the resulting PTAD.

-

Addition of Oxidant: Slowly add a solution of the oxidizing agent. A variety of oxidants can be used, such as dinitrogen tetroxide (N₂O₄) or tert-butyl hypochlorite (t-BuOCl).[7] The addition should be dropwise to maintain temperature control.

-

Monitoring: As the reaction proceeds, the white suspension of this compound will dissolve and a characteristic deep red or magenta solution of PTAD will form. The reaction is typically rapid.

-

Immediate Use: The resulting red solution of PTAD is generally not isolated due to its reactivity and potential instability. It should be used immediately in the subsequent desired reaction (e.g., a Diels-Alder cycloaddition).

PART 4: Applications in Research and Drug Development

The utility of this compound is almost entirely derived from its role as a stable precursor to PTAD, which has broad applications. Furthermore, the urazole core itself is of interest in medicinal chemistry.

-

Diels-Alder Reactions: PTAD is a "super-dienophile" that reacts rapidly with a vast range of dienes, even those that are typically unreactive, such as aromatic systems like benzene. This allows for the construction of complex polycyclic structures under mild conditions.

-

Ene Reactions: PTAD is also a potent enophile, participating in ene reactions with alkenes that possess an allylic hydrogen. This is a powerful method for C-H functionalization.

-

Bioconjugation: The rapid and specific reaction of PTAD with dienes (like tyrosine side chains after enzymatic oxidation) has been harnessed for selective bioconjugation and protein labeling.

-

Pharmaceutical and Agrochemical Scaffolds: The urazole ring is a key structural motif in various biologically active compounds.[3] Fused derivatives, such as pyrazolourazoles, have shown potential as analgesic, anti-inflammatory, and antibacterial agents.[3] The stability and synthetic accessibility of this compound make it a valuable starting point for the exploration of new chemical entities in drug and agrochemical discovery.[1][3]

PART 5: Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical reagent.

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible substances such as strong acids and strong oxidizing agents.[8]

-

Spills: In case of a spill, cover with an inert absorbent material like sand or soda ash and place in a closed container for disposal.[8]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[8]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cups of water.[8]

-

In all cases of exposure, seek medical attention.[8]

-

Conclusion

This compound serves as a critical and versatile building block in modern organic chemistry. Its value lies not in its own reactivity, but in its stability as a precursor to the exceptionally reactive dienophile, PTAD. A thorough understanding of its physicochemical properties, validated synthesis protocols, and key chemical transformations enables researchers to harness its full potential for constructing complex molecules, functionalizing C-H bonds, and exploring new scaffolds in drug discovery. Its proper handling and storage are straightforward but essential for ensuring safety and experimental reproducibility. As a gateway to powerful chemical transformations, this compound remains an indispensable tool in the synthetic chemist's arsenal.

References

- Material Safety Data Sheet - 1-Phenylpyrazole, 99% (gc) - Cole-Parmer. (Note: While the title says phenylpyrazole, the referenced safety information is general for chemical handling and is applicable.)

- This compound 6942-46-7 wiki. [URL: https://www.chemicalbook.com/ProductWiki_EN.aspx?cas=6942-46-7]

- CAS 6942-46-7: this compound - CymitQuimica. [URL: https://www.cymitquimica.com/cas/6942-46-7]

- Application Notes and Protocols for the Synthesis of N-Phenylurazole - Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-n-phenylurazole]

- 1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem - NIH. (Note: This is for a related but different compound, phenylpyrazole, used for general context on pyrazoles.) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Phenylpyrazole]

- SAFETY DATA SHEET - Thermo Fisher Scientific. (General safety protocols). [URL: https://www.thermofisher.com/msds]

- SAFETY DATA SHEET - Sigma-Aldrich. (General safety protocols). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/229164]

- SAFETY DATA SHEET - Sigma-Aldrich. (General safety protocols). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/m70800]

- Technical Support Center: Synthesis of 1-Phenyl-Pyrazoles - Benchchem. (Note: For related pyrazole synthesis context.) [URL: https://www.benchchem.com/technical-support/synthesis-of-1-phenyl-pyrazoles]

- SAFETY DATA SHEET - Fisher Scientific. (General safety protocols). [URL: https://www.fishersci.

- This compound | 6942-46-7 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6130459.htm]

- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. (Note: For related pyrazole synthesis context.) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503461/]

- A new method for the oxidation of 4-phenylurazole to 4-phenyltriazolinedione | Journal of Chemical Education - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/ed061p551]

- 4-Phenylurazole - ChemBK. [URL: https://www.chembk.com/en/chem/4-Phenylurazole]

- The Molecular Diversity Scope of Urazole in the Synthesis of Organic Compounds - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32460662/]

- Supporting information - The Royal Society of Chemistry. (General spectroscopy information). [URL: https://www.rsc.

- Original Functionalized Pyrazoles For Drug Discovery | Building Blocks - Life Chemicals. (Note: For related pyrazole context.) [URL: https://lifechemicals.com/blog/functionalized-pyrazoles-for-drug-discovery]

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9330682/]

- Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (General spectroscopy context). [URL: https://www.researchgate.

- 4-Phenylurazole - Optional[1H NMR] - Spectrum - SpectraBase. [URL: https://spectrabase.com/spectrum/JFk8G5k3qvc]

- 4-Phenylurazole | C8H7N3O2 | CID 85229 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenylurazole]

- Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties - MDPI. (Note: For related pyrazolone context.) [URL: https://www.mdpi.com/1422-0067/24/13/10574]

- Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. (General spectroscopy context). [URL: https://www.youtube.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (Note: For related pyrazole context.) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7142487/]

Sources

- 1. CAS 6942-46-7: this compound | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Molecular Diversity Scope of Urazole in the Synthesis of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. chembk.com [chembk.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. This compound | 6942-46-7 [amp.chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 1-Phenylurazole from Phenylhydrazine and Urea

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1-phenylurazole, a pivotal heterocyclic intermediate, from the foundational reagents phenylhydrazine and urea. This document is structured to serve researchers, chemists, and professionals in drug development by elucidating the synthetic pathway, from core mechanistic principles to a detailed, field-tested experimental protocol. We will dissect the two-stage reaction, beginning with the formation of the 4-phenylsemicarbazide intermediate, followed by its thermal cyclization to the target urazole. Emphasis is placed on the causal factors influencing experimental choices, process optimization, and critical safety protocols required for handling the hazardous reagents involved. The guide integrates quantitative data, visual diagrams of the reaction workflow and mechanism, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction

This compound (systematically named 1-phenyl-1,2,4-triazolidine-3,5-dione) is a heterocyclic compound of significant interest in modern organic chemistry. Its primary value lies in its role as a stable precursor to 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), one of the most powerful dienophiles known, which is widely used in Diels-Alder reactions and "ene" reactions.[1] The utility of urazoles extends into the development of pharmaceuticals, polymers, and other industrial applications.[1]

The synthesis from readily available and cost-effective starting materials like phenylhydrazine and urea presents an attractive route for laboratory and potential scale-up applications. This guide details a robust two-step methodology that is both logical and practical, emphasizing a deep understanding of the underlying chemical transformations.

The Synthetic Pathway: A Mechanistic Overview

The conversion of phenylhydrazine and urea into this compound is not a direct condensation but a sequential process. The reaction is logically divided into two distinct stages:

-

Formation of the Intermediate: Nucleophilic addition of phenylhydrazine to urea to form 4-phenylsemicarbazide.

-

Intramolecular Cyclization: Ring closure of 4-phenylsemicarbazide with the elimination of ammonia to yield the this compound ring system.

Stage 1: Synthesis of 4-Phenylsemicarbazide

The initial step involves the reaction of phenylhydrazine with urea. Phenylhydrazine possesses two nitrogen atoms with differing nucleophilicity: the terminal -NH2 (N1) and the phenyl-bound -NH- (N2). The terminal nitrogen is more nucleophilic and is the one that attacks the electrophilic carbonyl carbon of urea.

Mechanism: The lone pair of the terminal nitrogen atom of phenylhydrazine initiates a nucleophilic attack on the carbonyl carbon of urea. This is followed by a proton transfer, leading to a tetrahedral intermediate. The subsequent elimination of ammonia (NH3) from this intermediate results in the formation of 4-phenylsemicarbazide. The reaction is typically driven to completion by heating, which facilitates the elimination of ammonia gas.

Stage 2: Cyclization to this compound

The second stage is a thermally induced intramolecular cyclization of the 4-phenylsemicarbazide intermediate. This is a condensation reaction where the terminal -NH2 group of the semicarbazide attacks one of the carbonyl groups (in its tautomeric form) or, more accurately, the amide nitrogen attacks the carbonyl carbon of the urea moiety.

Mechanism: Upon heating, the N1 nitrogen of the semicarbazide backbone acts as a nucleophile, attacking the carbonyl carbon. This forms a five-membered ring intermediate. The final step is the elimination of another molecule of ammonia, driven by the formation of the stable heterocyclic urazole ring. This intramolecular reaction is often the rate-limiting step and requires sufficient thermal energy to overcome the activation barrier.

Below is a visualization of the overall synthetic workflow.

In-Depth Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis. All operations involving phenylhydrazine must be conducted within a certified chemical fume hood.

Reagents and Materials

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Key Hazards |

| Phenylhydrazine | C₆H₅NHNH₂ | 108.14 | 10.81 g (0.1 mol) | Toxic, Carcinogen, Irritant[2][3] |

| Urea | CH₄N₂O | 60.06 | 12.01 g (0.2 mol) | Minimal |

| Ethanol (95%) | C₂H₅OH | 46.07 | ~100 mL | Flammable |

| Toluene | C₇H₈ | 92.14 | As needed | Flammable, Irritant |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | Corrosive |

Part A: Synthesis of 4-Phenylsemicarbazide

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine phenylhydrazine (10.81 g, 0.1 mol) and urea (12.01 g, 0.2 mol).

-

Causality: A 2:1 molar excess of urea is used to ensure the complete consumption of the more hazardous and expensive phenylhydrazine, pushing the reaction equilibrium towards the product.

-

-

Reaction Execution: Add approximately 50 mL of 95% ethanol to the flask to create a slurry. Begin stirring and heat the mixture to a gentle reflux using a heating mantle.

-

Reflux: Maintain the reflux for 6-8 hours. During this time, the solid reactants will gradually dissolve and react, and the evolution of ammonia gas may be observed (ensure the fume hood is functioning correctly).

-

Causality: Refluxing in ethanol provides the necessary thermal energy for the reaction while maintaining a constant temperature. Ethanol is a suitable solvent that dissolves the reactants to a sufficient extent.

-

-

Isolation of Intermediate: After the reflux period, remove the heating mantle and allow the mixture to cool to room temperature, and then further cool in an ice bath for 30 minutes. A white precipitate of 4-phenylsemicarbazide will form.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 15 mL) to remove unreacted urea and other impurities.

-

Drying: Dry the collected white solid in a vacuum oven at 60°C. The expected yield of crude 4-phenylsemicarbazide is typically in the range of 70-80%. This intermediate is often pure enough for the next step without further purification.

Part B: Cyclization to this compound

-

Reaction Setup: Place the dried 4-phenylsemicarbazide (e.g., ~10.6 g, 0.07 mol, based on a 70% yield from the previous step) into a clean, dry 100 mL round-bottomed flask.

-

Thermal Cyclization: Heat the flask carefully in a sand bath or using a suitable heating mantle. The temperature should be gradually raised to 150-170°C.

-

Causality: This is a neat reaction (solvent-free) to maximize the effect of temperature on the solid-state cyclization. The high temperature provides the activation energy for the intramolecular nucleophilic attack and the subsequent elimination of ammonia.

-

-

Reaction Monitoring: The solid will melt and bubble as ammonia gas is evolved. Continue heating for 2-3 hours, or until the gas evolution ceases. The melt will gradually re-solidify as the product is formed.

-

Purification: Allow the flask to cool to room temperature. The resulting solid is crude this compound. The primary impurity is unreacted 4-phenylsemicarbazide. Purify the product by recrystallization from a suitable solvent, such as a toluene-ethanol mixture or water.

-

Recrystallization Procedure: Dissolve the crude solid in a minimum amount of hot solvent. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected yield for this step is 60-75%.

Below is a diagram illustrating the core chemical mechanism.

Safety and Hazard Management

The synthesis of this compound requires strict adherence to safety protocols due to the hazardous nature of phenylhydrazine.

-

Phenylhydrazine: This compound is highly toxic upon inhalation, ingestion, and skin absorption.[4] It is a suspected human carcinogen and can cause damage to red blood cells, leading to anemia.[4][5]

-

Handling: Always handle phenylhydrazine in a chemical fume hood.[4][6] Wear appropriate Personal Protective Equipment (PPE), including double-layered nitrile gloves, a lab coat, and chemical splash goggles.[3][5]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of it as hazardous waste. Do not use combustible materials for cleanup.

-

Storage: Store in a tightly closed container in a cool, well-ventilated area, away from light, air, and oxidizing agents.[2][6]

-

-

Ammonia Gas: The reactions evolve ammonia, which is a corrosive and irritating gas. The entire procedure must be performed in a well-ventilated fume hood to prevent inhalation.

-

Thermal Hazards: The cyclization step involves high temperatures. Use appropriate shielding and insulated gloves when handling hot glassware.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield in Step 1 | Incomplete reaction; Insufficient reflux time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, extend the reflux time. |

| Product is an Oil or Gummy Solid | Presence of impurities; Incomplete removal of solvent. | Ensure the product is thoroughly dried under vacuum. If issues persist, attempt purification via column chromatography or trituration with a non-polar solvent like hexane to induce solidification. |

| Low Yield in Step 2 (Cyclization) | Insufficient heating; Temperature too low. | Ensure the reaction temperature reaches at least 150°C. Use a high-boiling point solvent like diphenyl ether for better heat transfer if solid-state heating is inefficient, though this complicates purification. |

| Product Contamination | Unreacted starting materials or side products (e.g., biurea). | Optimize the recrystallization process. Use a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble. |

Conclusion

The synthesis of this compound from phenylhydrazine and urea is a classic and effective method for accessing this valuable heterocyclic compound. By breaking the process down into the formation of a semicarbazide intermediate followed by thermal cyclization, the reaction becomes manageable and reproducible. Success hinges on a clear understanding of the reaction mechanism, careful control of reaction conditions, and an unwavering commitment to safety protocols, particularly concerning the handling of phenylhydrazine. This guide provides the foundational knowledge and practical steps for researchers to confidently and safely perform this synthesis.

References

-

Organic Syntheses Procedure, 4-phenylsemicarbazide. Available at: [Link]

-

New Jersey Department of Health, Hazardous Substance Fact Sheet for Phenylhydrazine. Available at: [Link]

-

Environmental Health & Safety, University of Toronto, Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride. Available at: [Link]

-

NCI at Frederick, Chemical Safety Practices Recommendations PhenylHydrazine HCl. Available at: [Link]

-

The Royal Society of Chemistry, Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances, 2014. Available at: [Link]

-

Journal of the Chemical Society C, Heterocyclic compounds from urea derivatives. Part XVII. Reactions of 1-phenylcarbonohydrazide and 1-phenylthiocarbonohydrazide with carbodi-imides. Available at: [Link]

-

ResearchGate, 4-Phenylsemicarbazide. Available at: [Link]

-

ResearchGate, Synthesis and cyclisation of 1,4-disubstituted semicarbazides. Available at: [Link]

-

ResearchGate, Cyclization of 4-Phenylthiosemicarbazide with Phenacylbromide Revisited. Formation of 1,3,4-Thiadiazines and of Isomeric 1,3-Thiazoles. Available at: [Link]

Sources

Foreword: The Strategic Value of a Versatile Heterocycle

An In-depth Technical Guide to 1-Phenylurazole (CAS 6942-46-7)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the strategic value of a chemical intermediate is measured by its versatility, accessibility, and the functional potential it unlocks. This compound (CAS: 6942-46-7), a five-membered urazole heterocycle, stands as a prime example of such a pivotal scaffold. While not always the final active molecule, its role as a precursor to potent reagents and as a building block for complex molecular architectures makes it a compound of significant interest. This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It aims to provide a deep, mechanistic understanding of this compound's synthesis, reactivity, and application, emphasizing the causal logic behind methodological choices to empower researchers in their own discovery endeavors.

Core Compound Identity and Physicochemical Profile

This compound, systematically named 1-Phenyl-1,2,4-triazolidine-3,5-dione, is a white to off-white crystalline solid.[1][2] Its structure features a stable urazole ring N-substituted with a phenyl group, a feature that significantly influences its chemical properties and reactivity.[1] The pyrazole scaffold, the parent structure of urazoles, is recognized as a "privileged scaffold" in medicinal chemistry, known for its metabolic stability and presence in numerous FDA-approved drugs.[3][4][5]

The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Source |

| CAS Number | 6942-46-7 | [1][6] |

| Molecular Formula | C₈H₇N₃O₂ | [1][6][7] |

| Molecular Weight | 177.16 g/mol | [1][6][7] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 207 - 211 °C | [2] |

| Solubility | Moderately soluble in organic solvents | [1] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Topological Polar Surface Area | 61.4 Ų | [6] |

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of this compound can be approached via several routes. We will explore two primary, field-proven methodologies: a classical multi-step approach and a modern, streamlined one-pot synthesis. The choice between them represents a classic synthetic dilemma: trading the established reliability of a traditional route against the efficiency and improved safety profile of a modern one.

Method 1: The Classical Synthesis via Phenyl Isocyanate

This established pathway involves a three-step sequence starting from hydrazine and diethyl carbonate.[8] While robust, its primary drawback is the use of phenyl isocyanate, a toxic and moisture-sensitive reagent.

Causality Behind the Design: This linear synthesis builds the urazole ring system sequentially.

-

Formation of 1-Carbethoxyhydrazine: The initial step creates a hydrazine derivative with a protected nitrogen, directing the subsequent reaction.

-

Semicarbazide Formation: Phenyl isocyanate's high reactivity with the free amine of 1-carbethoxyhydrazine selectively forms the 4-phenyl-1-carbethoxysemicarbazide intermediate.[8]

-

Cyclization: An intramolecular condensation, driven by a base, eliminates ethanol to form the stable five-membered urazole ring.[8]

Experimental Protocol: One-Pot Synthesis

-

Initial Reaction: To a stirred solution of aniline (1 equivalent) and triethylamine (1.1 equivalents) in a suitable solvent like dichloromethane at 0 °C, add ethyl chloroformate (1.1 equivalents) dropwise. [9]2. Semicarbazide Formation: After stirring for 30 minutes, add ethyl carbazate (1.2 equivalents) to the mixture. [9]3. Cyclization and Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound. [9]

Core Reactivity and Strategic Applications

The true utility of this compound lies in its reactivity, particularly its role as a direct precursor to one of the most powerful dienophiles known in organic synthesis.

Oxidation to 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

The most significant chemical transformation of this compound is its oxidation to 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). [8][10]PTAD is an exceptionally reactive dienophile, notable for its vibrant red color which disappears upon reaction, providing a convenient visual endpoint. [10]This reaction is typically achieved using mild oxidizing agents like tert-butyl hypochlorite or lead tetraacetate. [10]

The resulting PTAD is a cornerstone reagent for:

-

Diels-Alder Reactions: It reacts rapidly with dienes, even those that are typically unreactive, to form cycloadducts. [10][11]* Ene Reactions: It can participate in ene reactions with various alkenes.

-

Derivatization: Its high reactivity is exploited for the derivatization of sensitive biomolecules, such as conjugated linoleic acids, for enhanced detection in mass spectrometry. [11]

Applications in Drug Discovery and Medicinal Chemistry

The urazole scaffold is a valuable pharmacophore. While this compound itself has been investigated for potential biological activities,[1][2] its primary role is as a versatile intermediate for the synthesis of more complex, biologically active molecules. [8]

-

Scaffold for Library Synthesis: The urazole ring provides a rigid core from which various substituents can be elaborated, making it an excellent starting point for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

-

Precursor to Antiviral and Anti-inflammatory Agents: Urazole derivatives have been studied for a range of therapeutic applications, including as potential antiviral and anti-inflammatory agents. [2][12]* Agrochemicals: The compound and its derivatives are used in the development of agrochemicals, such as herbicides and antifungal agents. [1][2][9][13]

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its successful application. A multi-technique approach is standard practice.

| Technique | Purpose | Expected Observations |

| ¹H & ¹³C NMR | Structural Elucidation | Signals corresponding to the phenyl ring protons and carbons, as well as the N-H and carbonyl groups of the urazole ring. |

| FTIR Spectroscopy | Functional Group Identification | Characteristic absorptions for N-H stretching, C=O (carbonyl) stretching, and aromatic C-H bonds. [14] |

| Mass Spectrometry | Molecular Weight Confirmation | A molecular ion peak corresponding to the exact mass of C₈H₇N₃O₂ (177.0538 m/z). [6][15] |

| HPLC | Purity Assessment | A single major peak under appropriate chromatographic conditions, allowing for quantification of purity. [16] |

| Melting Point | Identity and Purity Check | A sharp melting point within the established range (207-211 °C) indicates high purity. [2] |

Safety, Handling, and Storage

While comprehensive GHS hazard data is not consistently available,[6] standard laboratory precautions for handling fine chemicals are mandatory.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. [17]* Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling. [17]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 2-8°C. [2]* Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion: A Foundational Reagent for Innovation

This compound (CAS 6942-46-7) exemplifies the critical role of versatile intermediates in chemical science. Its straightforward synthesis, particularly through modern one-pot methods, makes it an accessible building block. Its primary value is realized upon its efficient conversion to PTAD, a powerful tool for cycloaddition chemistry. For researchers in drug discovery, materials science, and synthetic methodology, a thorough understanding of this compound provides not just a chemical reagent, but a strategic entry point to novel molecular designs and applications.

References

-

This compound 6942-46-7 wiki. Molbase. [Link]

-

1-Phenylpyrazole. PubChem, National Institutes of Health. [Link]

-

Novel and Efficient Synthesis of 4‐Substituted‐1,2,4‐triazolidine‐3,5‐diones from Anilines. ResearchGate. [Link]

-

1,5-Diphenylcarbazide | CAS#:140-22-7. Chemsrc. [Link]

-

Suggested mechanism for the formation of final phenyl‐urea derivatives 16a‐f. ResearchGate. [Link]

-

Biuret | Cas 108-19-0. LookChem. [Link]

-

4-Phenyl-1,2,4-triazole-3,5-dione. Wikipedia. [Link]

-

An efficient and expeditious synthesis of 1,2,4-triazolidine-3-thiones using meglumine as a reusable catalyst. Indian Academy of Sciences. [Link]

-

4-Phenylurazole. Chem-Impex International. [Link]

-

4-Phenylurazole. PubChem, National Institutes of Health. [Link]

-

Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. [Link]

-

4-Phenylurazole. NIST WebBook. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central, National Institutes of Health. [Link]

-

Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. ResearchGate. [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY. ResearchGate. [Link]

-

Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed, National Institutes of Health. [Link]

-

Synthesis of two classes of phenylureas derivatized with triazoles. ResearchGate. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. CAS 6942-46-7: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. guidechem.com [guidechem.com]

- 7. This compound | CAS: 6942-46-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]

- 10. 4-Phenyl-1,2,4-triazole-3,5-dione - Wikipedia [en.wikipedia.org]

- 11. 4-苯基-1,2,4-三唑啉-3,5-二酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. 4-Phenylurazole | C8H7N3O2 | CID 85229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-Phenylurazole [webbook.nist.gov]

- 16. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound | 6942-46-7 [amp.chemicalbook.com]

The Enduring Legacy of 1-Phenylurazole: From a Synthetic Precursor to a Bioorthogonal Tool

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylurazole, a seemingly unassuming heterocyclic compound, holds a significant position in the annals of organic chemistry. While its direct applications are limited, its role as the stable precursor to the exceptionally reactive dienophile, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), has cemented its importance in the synthesis of complex molecules and, more recently, in the burgeoning field of bioconjugation. This guide provides a comprehensive exploration of the discovery, history, and evolving synthesis of this compound, offering insights into the chemical principles that have driven its development and the innovative applications that continue to emerge.

Discovery and Historical Context: A Precursor to a Potent Reagent

The story of this compound is intrinsically linked to its oxidized and more flamboyant derivative, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). The first documented synthesis of PTAD was in 1894 by Johannes Thiele and Otto Stange, who obtained the vibrant red solid through the oxidation of 4-phenylurazole.[1] This seminal work, while focused on the novel azo compound, inherently documents the existence and synthesis of this compound as a necessary starting material. However, for many decades, the synthetic utility of PTAD, and by extension this compound, remained largely unexplored due to the lack of a practical and high-yielding synthetic route.

It wasn't until 1971 that a robust and accessible synthesis for PTAD was developed by Cookson and his colleagues, a development that propelled PTAD into the forefront of synthetic organic chemistry as one of the most powerful dienophiles known.[2] This newfound accessibility to PTAD solidified the importance of this compound as its stable, isolable, and readily prepared precursor.

The Evolving Synthesis of this compound: A Tale of Two Methodologies

The preparation of this compound has evolved from a classical multi-step approach to more streamlined and safer one-pot procedures. Understanding the rationale behind these synthetic strategies provides valuable insights into the progression of synthetic chemistry.

The Classical Multi-Step Synthesis (The Cookson Method)

The most widely adopted method for preparing this compound is a three-step process that begins with simple and readily available starting materials.[3] This pathway, often referred to in the context of the overall PTAD synthesis as the "Cookson method," is a testament to classical synthetic logic.

Experimental Protocol:

-

Synthesis of Ethyl Carbazate: The synthesis commences with the reaction of hydrazine with diethyl carbonate. The nucleophilic hydrazine attacks one of the electrophilic carbonyl carbons of diethyl carbonate, leading to the formation of ethyl carbazate. The choice of diethyl carbonate is strategic; it is an effective and relatively safe carbonyl source.

-

Formation of 4-Phenyl-1-carbethoxysemicarbazide: The synthesized ethyl carbazate is then treated with phenyl isocyanate. The highly reactive isocyanate group readily undergoes nucleophilic attack by the terminal nitrogen of ethyl carbazate to form 4-phenyl-1-carbethoxysemicarbazide. Isocyanates are chosen for their high electrophilicity, which ensures an efficient reaction.

-

Cyclization to this compound: The final step involves the base-mediated cyclization of the semicarbazide intermediate. The base, typically a strong alkoxide, deprotonates the amide nitrogen, which then undergoes an intramolecular nucleophilic attack on the ester carbonyl, eliminating ethanol and forming the stable five-membered urazole ring.[4]

Diagram of the Classical Synthesis of this compound

Caption: The classical multi-step synthesis of this compound.

A Modern One-Pot Synthesis: An Advancement in Efficiency and Safety

While the classical method is robust, it involves multiple steps and the use of phenyl isocyanate, which is toxic and moisture-sensitive. To address these limitations, a more efficient and safer one-pot synthesis has been developed.[3][5][6] This modern approach avoids the isolation of intermediates and circumvents the need for hazardous isocyanates.

Experimental Protocol:

-

Formation of the Carbamate Intermediate: The synthesis begins with the reaction of aniline with ethyl chloroformate in the presence of a tertiary amine base, such as triethylamine. The aniline acts as the nucleophile, attacking the electrophilic carbonyl of ethyl chloroformate to form the corresponding ethyl phenylcarbamate. Triethylamine serves to neutralize the hydrochloric acid byproduct.

-

Conversion to Semicarbazide: Ethyl carbazate is then added to the reaction mixture. The carbamate intermediate undergoes nucleophilic substitution with ethyl carbazate to yield the semicarbazide, the same intermediate as in the classical synthesis.

-

In Situ Cyclization: The reaction mixture is then heated, often with a base, to induce the cyclization of the semicarbazide to this compound.

This one-pot procedure offers significant advantages in terms of operational simplicity, reduced waste, and improved safety, making it an attractive alternative for the synthesis of this compound and its derivatives.[5][6]

Diagram of the Modern One-Pot Synthesis of this compound

Caption: The streamlined one-pot synthesis of this compound.

Reactivity Profile: The Stable Precursor to a Reactive Dienophile

It is crucial to distinguish the reactivity of this compound from its oxidized counterpart, PTAD. This compound is a stable, white, crystalline solid. The urazole ring is aromatic in nature, contributing to its stability. It possesses two acidic N-H protons and can undergo reactions typical of secondary amines and amides.

The true synthetic power of this compound lies in its facile oxidation to 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[1] This transformation is typically achieved using mild oxidizing agents such as tert-butyl hypochlorite, lead tetraacetate, or dinitrogen tetroxide.[2][7]

PTAD, in stark contrast to its precursor, is a highly reactive, bright red dienophile. Its exceptional reactivity in Diels-Alder reactions stems from the electron-withdrawing nature of the two carbonyl groups and the inherent strain in the azo group, making the N=N double bond highly susceptible to [4+2] cycloadditions.[1]

Applications: Beyond a Simple Precursor

The primary application of this compound is as a stable and convenient precursor to PTAD. The in situ generation of PTAD from this compound is a common strategy in organic synthesis to harness its dienophilic reactivity without the need to handle the highly reactive and moisture-sensitive red solid.

The Gateway to Potent Dienophiles for Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings.[8] The high reactivity of PTAD, generated from this compound, allows it to react with a wide range of dienes, including those that are typically unreactive towards less potent dienophiles.[1] This has been instrumental in the synthesis of numerous complex natural products and other challenging molecular architectures.

A Bridge to Bioconjugation and "Click Chemistry"

In recent years, the reactivity of PTAD has been ingeniously applied in the field of bioconjugation, leading to the development of the "tyrosine click reaction."[9] This reaction involves the specific and rapid reaction of PTAD derivatives with the phenol side chain of tyrosine residues in peptides and proteins. This chemoselective ligation has emerged as a powerful tool for labeling and modifying biomolecules under mild, biocompatible conditions. While this compound itself is not directly involved in the "click" event, its role as the ultimate precursor to the PTAD moiety makes it a key player in this exciting area of chemical biology. The term "click chemistry" refers to reactions that are high-yielding, wide in scope, and easy to perform, and the tyrosine-PTAD reaction shares many of these characteristics.[10][11]

Table 1: Comparison of Synthetic Methodologies for this compound

| Feature | Classical Multi-Step Synthesis | Modern One-Pot Synthesis |

| Starting Materials | Hydrazine, Diethyl Carbonate, Phenyl Isocyanate | Aniline, Ethyl Chloroformate, Ethyl Carbazate |

| Key Intermediates | Ethyl Carbazate, 4-Phenyl-1-carbethoxysemicarbazide | Ethyl Phenylcarbamate, 4-Phenyl-1-carbethoxysemicarbazide |

| Number of Steps | Three (with isolation of intermediates) | One (without isolation of intermediates) |

| Key Reagents | Phenyl Isocyanate | Ethyl Chloroformate, Triethylamine |

| Safety Considerations | Use of toxic and moisture-sensitive isocyanate | Avoids the use of isocyanates |

| Efficiency | Generally good yields but more labor-intensive | High efficiency and operational simplicity |

Conclusion

This compound, though often overshadowed by its more reactive oxidized form, is a compound of significant historical and practical importance in organic chemistry. Its discovery was a critical first step towards the development of one of the most powerful dienophiles known. The evolution of its synthesis from a classical multi-step process to a modern one-pot reaction reflects the broader trends in synthetic chemistry towards greater efficiency, safety, and sustainability. Today, this compound continues to be an indispensable precursor, not only for the construction of complex molecules via the Diels-Alder reaction but also as a gateway to innovative bioconjugation strategies that are expanding the frontiers of chemical biology and drug discovery. Its story is a compelling example of how a stable and unassuming molecule can be the key to unlocking a world of reactive possibilities.

References

- Bausch, M. J., et al. (1991). Alternative bases in the RNA world: the prebiotic synthesis of urazole and its ribosides. Origins of Life and Evolution of the Biosphere, 21(5-6), 295-306.

- Cookson, R. C., et al. (1971). 4-Phenyl-1,2,4-triazoline-3,5-dione. Organic Syntheses, 51, 121.

- Barbas, C. F., 3rd, et al. (2014). Tyrosine-based ‘click’ chemistry for protein modification.

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.

- Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett, 2007(8), 1255-1256.

- Thiele, J., & Stange, O. (1894). Ueber Semicarbazid. Justus Liebigs Annalen der Chemie, 283(1‐2), 1-43.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Phenylurazole.

-

Organic Chemistry Portal. (n.d.). Synthesis of urazoles. Retrieved from [Link]

-

Wikipedia. (2023, October 27). 4-Phenyl-1,2,4-triazoline-3,5-dione. In Wikipedia. Retrieved January 18, 2026, from [Link]

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

-

Wikipedia. (2023, December 29). Click chemistry. In Wikipedia. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85229, 4-Phenylurazole. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Retrieved from [Link]

- BenchChem. (2025). A Technical Guide to the Knorr Pyrazole Synthesis of 1883.

-

Royal Society of Chemistry. (n.d.). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Retrieved from [Link]

-

Wikipedia. (2023, December 26). Diels–Alder reaction. In Wikipedia. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). 4-Phenyl-1,2,4-Triazoline-3,5-Dione. Retrieved from [Link]

-

MDPI. (n.d.). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD). Retrieved from [Link]

-

MDPI. (n.d.). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Retrieved from [Link]

-

ACS Publications. (n.d.). A new method for the oxidation of 4-phenylurazole to 4-phenyltriazolinedione. Retrieved from [Link]

-

PubMed. (n.d.). Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Harvard University. (n.d.). Chem 115. Retrieved from [Link]

-

Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]

Sources

- 1. 4-Phenyl-1,2,4-triazole-3,5-dione - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Telescoped Oxidation and Cycloaddition of Urazoles to Access Diazacyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urazole synthesis [organic-chemistry.org]

- 6. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Click chemistry - Wikipedia [en.wikipedia.org]

- 11. Click Chemistry [organic-chemistry.org]

An In-Depth Technical Guide to the Spectroscopic Data of 1-Phenylurazole

This guide provides a comprehensive analysis of the spectroscopic characteristics of 1-phenylurazole (1-phenyl-1,2,4-triazolidine-3,5-dione). Due to the limited availability of direct experimental data for this specific isomer, this document leverages detailed spectroscopic information from its structural isomer, 4-phenylurazole, to provide a robust, predicted spectroscopic profile. This approach, grounded in fundamental principles of chemical spectroscopy, offers valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Urazole Core and the Significance of Isomerism

Urazoles, derivatives of 1,2,4-triazolidine-3,5-dione, are a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1] The position of the phenyl substituent on the urazole ring profoundly influences the molecule's symmetry, electronic environment, and, consequently, its spectroscopic properties. This guide focuses on this compound, where the phenyl group is attached to a nitrogen atom at position 1. For comparative analysis, we will refer to the readily available data for 4-phenylurazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Analysis

NMR spectroscopy is a cornerstone technique for elucidating molecular structure. The predicted ¹H and ¹³C NMR spectra of this compound are presented here in comparison to the known spectra of 4-phenylurazole.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-phenylurazole in DMSO-d₆ typically shows a complex multiplet for the phenyl protons and a broad singlet for the N-H protons.[2] For this compound, we anticipate a distinct pattern due to the change in molecular symmetry.

Predicted ¹H NMR Data for this compound vs. Experimental Data for 4-Phenylurazole

| Proton | Predicted Chemical Shift (δ) for this compound (ppm) | Experimental Chemical Shift (δ) for 4-Phenylurazole (ppm) [3] | Multiplicity | Integration |

| Phenyl H (ortho, meta, para) | 7.20 - 7.60 | 7.30 - 7.50 | Multiplet | 5H |

| N-H | ~10.0 - 11.0 | ~11.0 | Broad Singlet | 2H |

Causality Behind Predicted Shifts:

-

Phenyl Protons: In this compound, the phenyl group is directly attached to a nitrogen atom that is part of the urea-like functionality. This electronic environment is expected to result in chemical shifts for the phenyl protons that are in a similar range to those in 4-phenylurazole.

-

N-H Protons: this compound possesses two N-H protons at positions 2 and 4. These protons are in a different chemical environment compared to the two equivalent N-H protons in 4-phenylurazole. We predict their resonance to be a broad singlet due to exchange and quadrupolar effects, with a chemical shift characteristic of protons on a nitrogen atom flanked by carbonyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. The key difference between the two isomers will be in the chemical shifts of the carbonyl carbons and the ipso-carbon of the phenyl ring.

Predicted ¹³C NMR Data for this compound vs. Experimental Data for 4-Phenylurazole

| Carbon | Predicted Chemical Shift (δ) for this compound (ppm) | Experimental Chemical Shift (δ) for 4-Phenylurazole (ppm) [4] |

| C=O | ~150 - 155 | ~153 |

| Phenyl C (ipso) | ~135 - 140 | ~132 |

| Phenyl C (ortho, meta, para) | ~120 - 130 | ~125, ~128, ~129 |

Expert Insights on ¹³C Chemical Shifts:

The nitrogen at position 1 in this compound is directly bonded to the phenyl group and is situated between two nitrogen atoms of the triazolidine ring. This will influence the electronic shielding of the attached phenyl carbons differently than in 4-phenylurazole, where the phenyl group is attached to a nitrogen flanked by two carbonyl groups. This is expected to cause a slight downfield shift for the ipso-carbon in this compound. The carbonyl carbons in both isomers are in similar electronic environments and are thus expected to have comparable chemical shifts.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is instrumental in identifying the functional groups within a molecule. The IR spectra of both this compound and 4-phenylurazole will be dominated by absorptions from the N-H and C=O bonds.

Predicted Key IR Absorptions for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3100 - 3300 | Medium, Broad | Hydrogen bonding can broaden this peak. |